N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a biphenyl group, a furan ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation of 1-(biphenyl-4-yl)ethanone with 2-methylfuran-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted hydrazides or hydrazones.
Scientific Research Applications
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The biphenyl group and furan ring can interact with biological macromolecules, while the carbohydrazide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-fluorobenzohydrazide
- N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-chlorobenzohydrazide
Uniqueness
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs with different substituents. The furan ring can enhance the compound’s ability to interact with biological targets and improve its solubility and stability.
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-methyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14(21-22-20(23)19-12-13-24-15(19)2)16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,22,23)/b21-14+ |
InChI Key |
IKMNCURPUOSAFJ-KGENOOAVSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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